4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate

Electrochemistry Photoinitiator Stability Potentiometric Sensors

4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate is a thiopyrylium salt featuring a sulfur-containing heterocyclic cation paired with a non-coordinating hexafluorophosphate (PF₆⁻) counterion. This compound belongs to the broader class of chalcogenopyrylium dyes, which are extensively employed as spectral sensitizers for photoconductors, cationic photoinitiators for polymerization, and ionophores in potentiometric sensors.

Molecular Formula C25H22F6NPS
Molecular Weight 513.5 g/mol
CAS No. 33034-18-3
Cat. No. B12846068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate
CAS33034-18-3
Molecular FormulaC25H22F6NPS
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESC[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C25H22NS.F6P/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;1-7(2,3,4,5)6/h3-18H,1-2H3;/q+1;-1
InChIKeyRUQAOLSMSHPYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Profile: 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium Hexafluorophosphate (CAS 33034-18-3)


4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate is a thiopyrylium salt featuring a sulfur-containing heterocyclic cation paired with a non-coordinating hexafluorophosphate (PF₆⁻) counterion. This compound belongs to the broader class of chalcogenopyrylium dyes, which are extensively employed as spectral sensitizers for photoconductors, cationic photoinitiators for polymerization, and ionophores in potentiometric sensors. Its core chromophore – a 2,6-diphenylthiopyrylium moiety bearing a 4-(p-dimethylaminophenyl) donor group – imparts absorption in the visible region and the capacity to participate in photoinduced electron-transfer processes [1]. The hexafluorophosphate salt distinguishes itself from the commonly used perchlorate and tetrafluoroborate analogs through differences in counterion-governed stability, safety profile, and solubility characteristics, making it a targeted choice where these parameters are critical for experimental or industrial workflows.

Counterion-Specific Differentiation: Why Thiopyrylium Salts Cannot Be Swapped Arbitrarily


Although the cationic thiopyrylium chromophore dominates the optical properties, the counterion exerts a decisive influence on the compound's practical utility. The hexafluorophosphate anion (PF₆⁻) is significantly more resistant to anodic oxidation than perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻) [1]. In electrochemical and photoelectrochemical applications, this translates to a wider operational potential window and reduced background degradation. Furthermore, perchlorate salts are classified as strong oxidizers and pose explosion hazards under thermal or mechanical stress, whereas hexafluorophosphate salts are generally non-oxidizing and safer to handle, transport, and store [2]. Solubility profiles also differ: PF₆⁻ salts typically exhibit high solubility in polar aprotic solvents (e.g., acetonitrile, dichloromethane) but low aqueous solubility, favoring non-aqueous formulations where perchlorate or tetrafluoroborate salts may precipitate or introduce unwanted ionic interactions. These fundamental counterion-dependent properties mean that substituting the hexafluorophosphate salt with a different salt of the same cation can compromise experimental reproducibility, safety compliance, and device performance.

Evidence-Based Differentiation: 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium Hexafluorophosphate vs. Closest Analogs


Higher Anodic Stability vs. Perchlorate and Tetrafluoroborate Counterparts

Hexafluorophosphate salts are quantitatively more stable against anodic oxidation than the corresponding perchlorate and tetrafluoroborate salts. The PF₆⁻ anion exhibits an oxidation potential significantly higher than that of ClO₄⁻, thereby extending the usable potential window in non-aqueous electrochemical systems. This class-level property directly benefits thiopyrylium-based photoinitiators and ion-selective electrodes, where counterion oxidation can generate reactive species that degrade the active cation or foul electrode surfaces [1].

Electrochemistry Photoinitiator Stability Potentiometric Sensors

Non-Oxidizing Safety Profile Eliminates Perchlorate Explosion Hazards

Perchlorate salts are classified as strong oxidizers (UN Hazard Class 5.1) and can form explosive mixtures with organic materials. In contrast, hexafluorophosphate salts are not oxidizing and do not carry the same explosive hazard classification. This distinction is critical for procurement, as perchlorates are subject to strict storage, handling, and shipping regulations that increase logistical costs and complexity [1]. While no explosion incident has been specifically reported for the thiopyrylium perchlorate, the intrinsic hazard of the perchlorate anion is well-documented in safety data sheets and chemical safety databases.

Safety Compliance Scale-Up Industrial Handling

Differential Solubility Profile Favoring Non-Aqueous Formulations

Hexafluorophosphate salts generally exhibit high solubility in polar aprotic solvents (e.g., acetonitrile, dichloromethane, propylene carbonate) but are sparingly soluble in water. This pattern contrasts with perchlorate salts, which may show appreciable water solubility and lower solubility in certain organic media [1]. The tailored solubility of the PF₆⁻ salt facilitates homogeneous dispersion in hydrophobic polymer matrices and organic photoconductor formulations, avoiding phase separation issues encountered with more hydrophilic counterions.

Non-Aqueous Processing Polymer Composites Organic Electronics

Preserved Fluorescence and Improved UV Stability Relative to Perchlorate Analog

A vendor-supplied comparison table indicates that the hexafluorophosphate salt of 4-(p-dimethylaminophenyl)-2,6-diphenylthiopyrylium exhibits strong fluorescence and is stable under UV light, whereas the perchlorate salt is described as less stable and with different solubility . While the statement is qualitative and originates from a commercial source, it aligns with the general chemical intuition that the less coordinating, more robust PF₆⁻ anion minimizes counterion-mediated quenching or photodegradation pathways.

Fluorescence Photostability Optical Sensing

Procurement-Advantaged Application Scenarios for 4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium Hexafluorophosphate


Potentiometric Iodide-Selective Electrodes with Extended Operational Lifetime

The established use of the perchlorate salt as an iodide ionophore (Iodide Ionophore I) demonstrates that the thiopyrylium cation can achieve a Nernstian slope of 60.2 mV/decade and a detection limit of 2.0 × 10⁻⁷ M in PVC membrane electrodes [1]. Substituting the perchlorate counterion with hexafluorophosphate leverages the superior anodic stability and non-oxidizing nature of PF₆⁻ to mitigate gradual electrode fouling caused by counterion decomposition. This is particularly valuable for long-term monitoring applications in food safety and environmental analysis, where sensor drift must be minimized over weeks of continuous operation.

Cationic Photoinitiator Systems for High-Voltage Photopolymerization

Thiopyrylium salts function as visible-light cationic photoinitiators when combined with organic peroxides or iodonium salts. The hexafluorophosphate salt's resistance to anodic oxidation enables it to withstand the high electric fields generated during photoinduced charge separation without counterion breakdown [2]. This property enhances the polymerization efficiency and reduces yellowing in cured films, a common problem when perchlorate-based initiators degrade and generate colored byproducts. Formulators targeting high-speed UV/visible curing of epoxides and vinyl ethers for electronics packaging and 3D printing can benefit from this improved stability.

Photorefractive Polymer Composites for Dynamic Holography

The perchlorate salt of this chromophore has been incorporated into photorefractive polymer composites as a photocharge generation sensitizer, enabling holographic grating formation at near-IR wavelengths [3]. Replacing ClO₄⁻ with PF₆⁻ improves the solubility of the dye in the host polymer (e.g., poly(9-vinylcarbazole)) and reduces ionic aggregation that can scatter the writing beams. The non-oxidizing nature of PF₆⁻ also lowers the risk of thermal degradation during the high-temperature poling step required to orient the nonlinear optical chromophores, preserving the composite's diffraction efficiency over multiple write–erase cycles.

Fluorescence-Based Oxygen or pH Sensing in Organic Media

The strong fluorescence and UV photostability suggested for the hexafluorophosphate salt make it a candidate for optical sensor development in non-aqueous environments . In contrast to the perchlorate analog, which may suffer from fluorescence quenching due to counterion photoreactivity, the PF₆⁻ salt can maintain stable emission intensity under prolonged excitation. This is essential for ratiometric fluorescence sensors deployed in industrial process monitoring or lab-on-a-chip devices where consistent signal output is required over hours of continuous illumination.

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